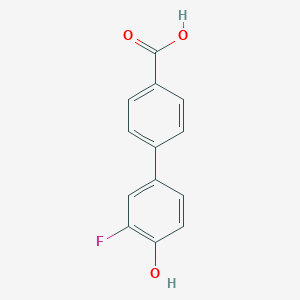

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

Vue d'ensemble

Description

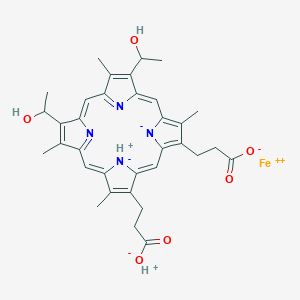

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid (FHBA) is an organic compound found in nature and used in a variety of scientific research applications. This compound has several unique properties that make it an ideal choice for a variety of applications. FHBA has a wide range of biochemical and physiological effects, and its advantages and limitations for laboratory experiments are well documented.

Applications De Recherche Scientifique

Synthesis and Characterization

One study focused on the synthesis and characterization of a fluorinated phthalazinone monomer derived from a compound similar to 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid, highlighting its potential as a high-performance polymer due to good solubility and distinguished thermal properties. This research suggests applications in engineering plastics and membrane materials, noting the excellent thermal properties and potential as materials for optical waveguides (Xiao et al., 2003).

Environmental Degradation and Bioremediation

Another study explored the use of fluorinated compounds to detect aromatic metabolites from m-Cresol in a methanogenic consortium, demonstrating a novel demethylation reaction that could facilitate the transformation of methyl groups to methane. This work provides insights into the anaerobic degradation pathways of phenolic compounds, suggesting potential applications in environmental bioremediation and the study of microbial metabolism (Londry & Fedorak, 1993).

Antibacterial Applications

Research on new fluorine-containing thiadiazolotriazinones synthesized from compounds similar to this compound revealed promising antibacterial activities. These findings highlight the role of fluorinated benzene rings as pharmacophores in developing new biologically active molecules, suggesting their application in creating new antibacterial agents (Holla et al., 2003).

Fluorinated Liquid Crystals

A study on fluorinated banana-shaped 1,2,4-oxadiazoles derived from compounds including this compound investigated their mesomorphic properties. The research discussed the influence of alkyloxy-substituent lengths and fluorine group positions on the compounds' mesomorphic properties, suggesting applications in the field of liquid crystal display technologies (Karamysheva et al., 2002).

Analytical and Sensing Applications

Further investigation into the use of fluorinated analogues to elucidate the transformation of phenol to benzoate by an anaerobic consortium demonstrated the potential of these compounds in analytical chemistry, particularly in studying the metabolic pathways of environmental contaminants (Genthner et al., 1989).

Safety and Hazards

Propriétés

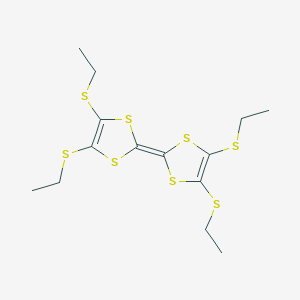

IUPAC Name |

4-(3-fluoro-4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAOIFHFUMILMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106291-26-3 | |

| Record name | 3′-Fluoro-4′-hydroxy[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106291-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

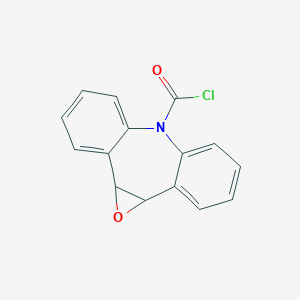

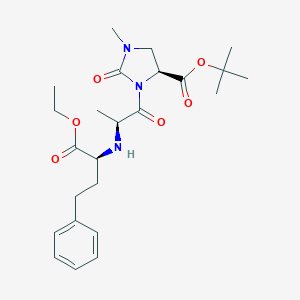

![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)

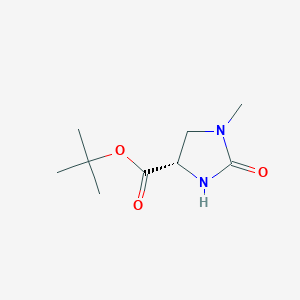

![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)

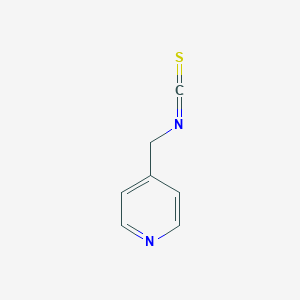

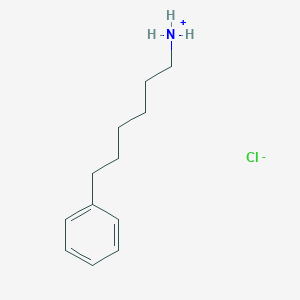

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)

![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)